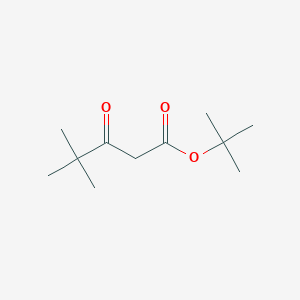

tert-Butyl 4,4-dimethyl-3-oxopentanoate

Description

Contextual Significance of Beta-Keto Esters as Synthons in Organic Synthesis

Beta-keto esters are a class of organic compounds that hold a position of considerable importance in synthetic organic chemistry. researchgate.net Their value stems from their dual functionality, possessing both a ketone and an ester group separated by a methylene (B1212753) group. This arrangement makes them powerful and versatile synthons—building blocks used to construct more complex molecules. researchgate.netrsc.org They possess both electrophilic and nucleophilic reactive sites, which allows for a wide range of chemical transformations. researchgate.netresearchgate.net

The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic and can be readily removed by a base to form a highly reactive enolate ion. fiveable.me This enolate can then act as a nucleophile in a variety of essential carbon-carbon bond-forming reactions, including alkylations and condensations. fiveable.me Furthermore, the ketone and ester functionalities can be selectively targeted for reactions such as reductions, or the entire β-keto ester unit can be transformed, for example, through hydrolysis and decarboxylation to yield ketones. nih.gov This reactivity makes them key intermediates in the synthesis of a diverse array of complex molecules, including natural products and pharmaceuticals. researchgate.netrsc.orgnih.gov Common reactions involving beta-keto esters include the Claisen condensation for their synthesis and various addition reactions. researchgate.netfiveable.me

Unique Structural Attributes and Reactivity Profile of tert-Butyl 4,4-dimethyl-3-oxopentanoate

This compound, also known as tert-butyl pivaloylacetate, is a β-keto ester with distinctive structural features that set it apart from simpler analogs like ethyl acetoacetate (B1235776). cymitquimica.comnih.gov Its structure is characterized by the presence of two sterically demanding tert-butyl groups. One is part of the ester functional group (a tert-butyl ester), and the other is attached to the carbonyl carbon of the keto group (a pivaloyl group, derived from pivalic acid). cymitquimica.comwikipedia.org

These bulky groups significantly influence the compound's reactivity profile:

Steric Hindrance: The sheer size of the two tert-butyl groups creates a sterically congested environment around the reactive centers of the molecule. This can inhibit or slow down reactions that are common for less hindered β-keto esters. mdpi.com For instance, the steric bulk can affect the approach of nucleophiles or the efficiency of certain catalysts. mdpi.comresearchgate.net

Enolization: The pivaloyl group, (CH₃)₃CCO-, lacks α-protons on one side of the ketone. This means that enolization can only occur towards the methylene bridge between the two carbonyls. This contrasts with other β-keto esters that might enolize in different directions.

Ester Reactivity: The tert-butyl ester is known for its relative stability and resistance to hydrolysis under basic conditions, which often require harsh acidic conditions for cleavage. nih.gov This property can be exploited in synthetic strategies where the selective preservation of the ester group is necessary while other parts of a molecule are being modified.

These attributes make this compound a specialized reagent, useful in contexts where its steric bulk can direct the outcome of a reaction or where its inherent stability is advantageous.

Table 1: Physicochemical Properties of this compound (Data sourced from publicly available chemical databases)

| Property | Value | Reference |

| IUPAC Name | 1,1-Dimethylethyl 4,4-dimethyl-3-oxopentanoate | cymitquimica.com |

| Synonyms | tert-Butyl pivaloylacetate | cymitquimica.combldpharm.com |

| CAS Number | 61540-31-6 | bldpharm.com |

| Molecular Formula | C₁₁H₂₀O₃ | |

| Molecular Weight | 200.28 g/mol | cymitquimica.com |

Evolution of Research Paradigms for Beta-Keto Ester Chemistry

The field of β-keto ester chemistry has undergone significant evolution. Initially, research focused on "classical" transformations such as the Claisen and Dieckmann condensations for their synthesis, followed by alkylation, hydrolysis, and decarboxylation sequences. researchgate.netnih.gov These methods provided foundational tools for constructing carbon skeletons.

More recently, research has shifted towards more sophisticated and efficient methodologies. A major development has been the use of transition metal catalysis, particularly with palladium. nih.gov Palladium-catalyzed reactions of allylic β-keto esters have opened up new synthetic pathways that are not achievable through traditional methods. These reactions proceed via the formation of palladium enolates after decarboxylation, leading to products such as α-allyl ketones, α,β-unsaturated ketones, and facilitating reactions like aldol (B89426) condensations and Michael additions under neutral conditions. nih.gov

Another modern paradigm is the focus on asymmetric catalysis, which aims to produce chiral molecules with high enantioselectivity. nih.gov The unique 1,2-dicarbonyl motif of β-keto esters is well-suited for coordinating with chiral catalysts, enabling the precise control of stereochemistry in various transformations. nih.gov Furthermore, there is a growing emphasis on developing greener and more sustainable methods, such as biocatalysis using enzymes and the use of environmentally benign catalysts for reactions like transesterification. rsc.orgresearchgate.net This evolution reflects a broader trend in organic chemistry towards greater efficiency, selectivity, and environmental responsibility. rsc.org

Table 2: Evolution of Synthetic Methods in Beta-Keto Ester Chemistry

| Era | Key Reactions & Concepts | Characteristics |

| Classical | Claisen Condensation, Dieckmann Condensation, Alkylation, Hydrolysis, Decarboxylation | Foundational C-C bond formation, often requires stoichiometric strong bases, sometimes harsh conditions. researchgate.netnih.gov |

| Modern | Palladium-Catalyzed Decarboxylative Allylation, Asymmetric Catalysis, Biocatalysis, Green Chemistry | High efficiency and selectivity, mild and neutral reaction conditions, enantioselective synthesis, focus on sustainability. rsc.orgnih.govnih.gov |

Research Scope and Objectives for Advanced Investigations of this compound

The unique structure of this compound suggests several avenues for advanced research. The primary scope of future investigations would be to leverage its significant steric hindrance and specific reactivity to develop novel synthetic methodologies.

Key research objectives could include:

Exploration in Sterically Demanding Syntheses: Systematically investigating its use as a building block for the synthesis of highly substituted, sterically congested molecules that are challenging to prepare using conventional, less hindered β-keto esters.

Catalytic System Development: Designing and testing new catalytic systems (both metal-based and enzymatic) that can effectively accommodate and transform this bulky substrate. This includes screening for lipases or esterases capable of overcoming the steric hindrance for selective transformations. researchgate.net

Controlled Enolate Chemistry: Studying the generation and reactivity of its enolate under a variety of conditions to understand how the bulky tert-butyl groups influence its stability, aggregation, and subsequent reactions with electrophiles.

Comparative Reactivity Studies: Performing quantitative comparisons of its reactivity against analogs with varying degrees of steric hindrance (e.g., tert-butyl acetoacetate, methyl pivaloylacetate) to precisely map the steric and electronic effects of the pivaloyl and tert-butyl ester groups on reaction outcomes. nih.govsigmaaldrich.com

Application in Palladium-Catalyzed Reactions: Assessing its utility in modern palladium-catalyzed reactions, where the bulky groups might influence the mechanism, regioselectivity, or stability of key intermediates like palladium enolates. nih.gov

Properties

CAS No. |

61540-31-6 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

tert-butyl 4,4-dimethyl-3-oxopentanoate |

InChI |

InChI=1S/C11H20O3/c1-10(2,3)8(12)7-9(13)14-11(4,5)6/h7H2,1-6H3 |

InChI Key |

MUANAHPVXYEGEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 4,4 Dimethyl 3 Oxopentanoate and Analogous Beta Keto Esters

Classical Condensation and Acylation Approaches

The synthesis of β-keto esters is a cornerstone of organic chemistry, with classical methods remaining highly relevant in both academic and industrial laboratories. These approaches primarily involve the formation of a crucial carbon-carbon bond adjacent to a carbonyl group.

Claisen Condensation and Variants for Beta-Keto Ester Formation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or between an ester and a carbonyl compound in the presence of a strong base. organic-chemistry.org This reaction leads to the formation of β-keto esters or β-diketones. organic-chemistry.org The mechanism is initiated by the deprotonation of the α-hydrogen of an ester by a base, forming a nucleophilic enolate. stackexchange.com This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. stackexchange.com A key distinction from the aldol (B89426) condensation is that the tetrahedral intermediate formed expels an alkoxide leaving group, resulting in an acyl substitution product. openstax.org

A full equivalent of base is necessary because the resulting β-keto ester is acidic and is deprotonated by the alkoxide base, which drives the reaction equilibrium toward the product. openstax.orggeorgiasouthern.edu

Crossed Claisen Condensation: This variant involves two different esters. To avoid a complex mixture of products, one of the esters typically lacks α-hydrogens, preventing it from self-condensing. acs.org For the synthesis of tert-butyl 4,4-dimethyl-3-oxopentanoate, a crossed Claisen condensation between tert-butyl acetate (B1210297) and an ester of pivalic acid could be envisioned. The enolate of tert-butyl acetate would act as the nucleophile.

Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester, which forms a cyclic β-keto ester, typically a five or six-membered ring. georgiasouthern.eduorganic-chemistry.org

A significant development in this area is the decarboxylative Claisen condensation . This method utilizes substituted malonic acid half oxyesters (SMAHOs) as pronucleophiles. Their magnesium enolates react with various acyl donors, including acyl chlorides, anhydrides, and even carboxylic acids, to produce functionalized α-substituted β-keto esters in moderate to excellent yields (13% to 96%). organic-chemistry.orgfiveable.me This approach is advantageous as it broadens the scope of accessible β-keto esters. organic-chemistry.org

| Claisen Condensation Variant | Reactants | Key Features | Typical Yields |

| Standard Claisen | 2x Ethyl Acetate | Forms ethyl acetoacetate (B1235776). Requires stoichiometric base. openstax.org | High |

| Crossed Claisen | tert-Butyl Acetate + Phenyl Propionate | Directed condensation; phenyl ester is a good acyl donor. orgsyn.org | Good to Excellent orgsyn.org |

| Dieckmann Condensation | Diethyl Adipate | Intramolecular reaction to form a cyclic β-keto ester. organic-chemistry.org | High |

| Decarboxylative Claisen | Substituted Malonic Acid Half Oxyester + Acyl Chloride | In-situ enolate formation via decarboxylation. organic-chemistry.orgfiveable.me | 13-96% organic-chemistry.org |

Strategic Acylation of Ketones and Esters

Direct acylation of pre-formed enolates or enol ethers of ketones and esters provides a powerful and regioselective route to β-keto esters. This strategy avoids the potential for self-condensation inherent in the Claisen reaction.

The acylation of ketone enolates with reagents like ethyl chloroformate can produce β-keto esters. researchgate.net However, a more common and efficient method involves the acylation of ester enolates. For instance, the lithium enolate of tert-butyl acetate can be acylated with an appropriate acyl donor. orgsyn.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the quantitative formation of the ester enolate, preventing side reactions. libretexts.org

A notable method involves the use of magnesium chloride and a tertiary amine base like pyridine (B92270) to facilitate the C-acylation of β-keto esters such as ethyl acetoacetate with acid chlorides. researchgate.net This method is economical and provides a simple entry into the enolate chemistry of these compounds. researchgate.net For example, the reaction of ethyl acetoacetate with pivaloyl chloride in the presence of MgCl₂ and pyridine yields ethyl 2-acetyl-4,4-dimethylpentanoate. researchgate.net

The use of 1-acylbenzotriazoles as acylating agents for acetoacetic esters offers mild reaction conditions and minimizes O-acylation, a common side reaction. nih.gov This method, in the presence of sodium hydride, leads to good to excellent yields of the desired β-keto esters. nih.gov

| Acylating Agent | Substrate | Catalyst/Base | Product Example | Yield | Reference |

| Pivaloyl Chloride | Ethyl Acetoacetate | MgCl₂, Pyridine | Ethyl 2-acetyl-4,4-dimethylpentanoate | 75% | researchgate.net |

| 1-Acylbenzotriazoles | Acetoacetic Esters | Sodium Hydride | Various β-keto esters | Good to Excellent | nih.gov |

| Pivaloyl Chloride | N-Boc hydroxylamine | Triethylamine | tert-Butyl pivaloyloxy carbamate | 96% | georgiasouthern.edu |

| Acyl Chlorides | Substituted Malonic Acid Half Oxyesters | i-PrMgCl | Functionalized α-substituted β-keto esters | up to 96% | organic-chemistry.org |

Alkylation Strategies for Substituted Beta-Keto Esters

Alkylation of the α-carbon of β-keto esters is a primary method for introducing alkyl substituents, leading to a vast array of derivatives.

Direct Alkylation of Acetoacetate Derivatives

The acetoacetic ester synthesis is a classic named reaction where ethyl acetoacetate is deprotonated at the α-carbon, and the resulting enolate is alkylated with an alkyl halide. researchgate.net The α-protons of acetoacetic esters are particularly acidic due to the flanking carbonyl groups, allowing for easy enolate formation with bases like sodium ethoxide. fiveable.meresearchgate.net The resulting alkylated β-keto ester can then be hydrolyzed and decarboxylated to yield a ketone. researchgate.net

This synthesis is subject to the typical constraints of SN2 reactions, favoring primary and methyl halides. libretexts.org Secondary halides react less efficiently, and tertiary halides are unsuitable due to competing elimination reactions. libretexts.org If a second acidic α-hydrogen is present, a second alkylation can be performed. researchgate.net

Regioselective Alkylation of Enolates Derived from this compound

The enolate derived from this compound presents an interesting case for regioselective alkylation, although it only has one site for deprotonation (the C2 methylene (B1212753) group). The principles of regioselective alkylation are more pertinent to unsymmetrical ketones or β-keto esters with multiple non-equivalent α-protons. nih.govlumenlearning.com

However, considering the structure of this compound, any alkylation will necessarily occur at the C2 position. The significant steric bulk of the adjacent tert-butyl group on the pivaloyl moiety would heavily influence the approach of the electrophile.

In the context of related unsymmetrical ketones, regioselectivity is governed by whether the reaction is under kinetic or thermodynamic control. lumenlearning.com

Kinetic control (strong, sterically hindered base like LDA at low temperature) favors the formation of the less substituted enolate. lumenlearning.com

Thermodynamic control (weaker base like an alkoxide at higher temperature) allows for equilibration to the more stable, more substituted enolate. lumenlearning.com

For this compound, while there is only one enolizable position, the choice of base and reaction conditions remains crucial for efficient alkylation and to avoid side reactions. The use of a strong base like LDA would ensure complete enolate formation before the addition of the alkylating agent. libretexts.org

| Alkylation Reaction | Substrate | Base | Alkylating Agent | Key Principle | Reference |

| Acetoacetic Ester Synthesis | Ethyl Acetoacetate | Sodium Ethoxide | Primary Alkyl Halide | Alkylation of a doubly activated methylene group. researchgate.net | researchgate.net |

| Malonic Ester Synthesis | Diethyl Malonate | Sodium Ethoxide | Primary Alkyl Halide | Similar to acetoacetic ester synthesis, leads to carboxylic acids. libretexts.org | libretexts.org |

| Alkylation of Unsymmetrical Ketone (Kinetic) | 2-Methylcyclohexanone | LDA, -78°C | Alkyl Halide | Forms the less substituted enolate. lumenlearning.com | lumenlearning.com |

| Alkylation of Unsymmetrical Ketone (Thermodynamic) | 2-Methylcyclohexanone | NaOEt, EtOH | Alkyl Halide | Forms the more substituted, more stable enolate. lumenlearning.com | lumenlearning.com |

Emerging and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. Several emerging strategies are applicable to the synthesis of this compound and its analogs.

One promising green approach involves the use of heterogeneous solid acid catalysts. For example, silica-supported boric acid (SiO₂–H₃BO₃) has been shown to be an effective and recyclable catalyst for the transesterification of β-keto esters under solvent-free conditions, achieving high yields (87–95%). nih.gov This method avoids the use of toxic solvents and allows for easy catalyst recovery. nih.gov

Biocatalysis offers another sustainable alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the transesterification of β-keto esters. google.com These enzymatic reactions are often highly chemoselective and can be performed under mild, environmentally friendly conditions. google.com They also offer the potential for high enantioselectivity in the resolution of racemic alcohols. google.com

A novel solvent-free and base-free method for synthesizing tert-butyl esters utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butyl source under electromagnetic milling conditions. rsc.org This technique is particularly advantageous for sensitive molecules and operates without external heating, representing a significant advancement in green synthesis. rsc.org

The decarboxylative Claisen condensation, mentioned earlier, can also be considered a more sustainable route as it often proceeds under milder conditions than traditional Claisen condensations and utilizes readily available malonic acid derivatives. organic-chemistry.orgfiveable.me

Catalytic Decarbonylation of Pyruvic Acid Esters

The catalytic decarbonylation of pyruvic acid esters represents a pathway to β-keto esters. While direct decarbonylation of pyruvic acid esters to form the parent β-keto ester is not the most common route, related palladium-catalyzed decarboxylative reactions of allyl β-keto carboxylates are well-established. nih.gov These reactions proceed through the formation of a π-allylpalladium enolate intermediate after decarboxylation, which can then undergo various transformations. nih.gov

A more general approach to β-keto esters involves the C-acylation of enolates or their equivalents. nih.gov For instance, the reaction of ketones with ethyl chloroformate in the presence of a base provides a route to β-keto esters. nih.gov Another method involves the condensation of aldehydes with ethyl diazoacetate, catalyzed by Lewis acids like NbCl₅ or MoO₂Cl₂, to yield the corresponding β-keto esters. organic-chemistry.orgnih.gov

Furthermore, the palladium-catalyzed debenzylation of a β-keto ester precursor can lead to a β-keto acid intermediate, which then undergoes decarboxylation. nih.gov This cascade reaction highlights the role of palladium catalysts in initiating transformations that ultimately yield the desired ketone product. nih.gov

Base-Catalyzed Michael Additions for Beta-Keto Ester Synthesis

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. libretexts.orgresearchgate.net In the context of β-keto ester synthesis, this reaction is typically used to functionalize a pre-existing β-keto ester rather than to form the core β-keto ester structure itself. The active methylene group of a β-keto ester can be deprotonated by a base to form a stable enolate, which then acts as the Michael donor. libretexts.org

The reaction involves the addition of this enolate to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. libretexts.orgresearchgate.net For example, the sodium ethoxide-catalyzed reaction of ethyl acetoacetate with 3-buten-2-one yields a 1,5-dicarbonyl compound. libretexts.org A variety of bases, including organic bases like DBU and DABCO, as well as inorganic bases, can be employed to facilitate this transformation. researchgate.net

The versatility of the Michael reaction is demonstrated by the wide range of both donors and acceptors that can be used. libretexts.org This allows for the synthesis of a diverse array of functionalized molecules from relatively simple starting materials. nih.gov

Green Chemistry Metrics and Principles in Process Development for this compound

The principles of green chemistry are increasingly being integrated into the development of synthetic processes for compounds like this compound. Green chemistry metrics provide a quantitative framework for evaluating the environmental performance of a chemical reaction or process. researchgate.net Key metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). researchgate.netmygreenlab.org

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the desired product. mygreenlab.org

Reaction Mass Efficiency (RME): RME considers the yield, stoichiometry, and atom economy of a reaction, providing a more comprehensive measure of its efficiency. mygreenlab.org

Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials used (reactants, solvents, reagents, process aids) to the mass of the final product. A lower PMI indicates a more sustainable process. researchgate.netmygreenlab.org

Synthesis of Complex this compound Derivatives

The structural motif of this compound serves as a valuable precursor for the synthesis of more complex and functionally diverse molecules. Its reactive keto and ester functionalities allow for a wide range of chemical modifications, leading to the construction of intricate molecular scaffolds.

Preparation of Functionalized Phenyl-Substituted Oxopentanoates

The synthesis of functionalized phenyl-substituted oxopentanoates can be achieved through various synthetic strategies. One common approach involves the acylation of a substituted phenylacetic acid derivative. For instance, β-keto esters with phenyl substituents have been synthesized by activating a phenylacetic acid with reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), followed by condensation with Meldrum's acid and subsequent reaction with tert-butanol. mdpi.com This method allows for the introduction of various substituents on the phenyl ring. mdpi.com

Another strategy is the Michael addition of a β-keto ester to a nitroolefin. For example, the addition of a β-keto ester to nitrostyrene, catalyzed by a nickel diamine complex, can produce phenyl-substituted adducts with high enantioselectivity. nih.gov The choice of the ester group on the β-keto ester can influence the crystallinity of the product. nih.gov

The following table summarizes examples of synthesized phenyl-substituted oxopentanoate derivatives.

| Compound Name | Starting Materials | Key Reagents/Catalysts | Reference |

| tert-Butyl 3-oxo-4-(o-tolyl)butanoate | 2-Methylphenylacetic acid, Meldrum's acid, tert-butanol | DCC, DMAP | mdpi.com |

| Biphenyl ester of a Michael adduct | Crystalline β-keto ester, Nitrostyrene | Nickel diamine catalyst | nih.gov |

Multistep Synthesis of Indole (B1671886) and Pyrrolidine (B122466) Scaffolds from this compound Precursors

The β-keto ester functionality within this compound and its analogs is a key starting point for the construction of heterocyclic scaffolds like indoles and pyrrolidines, which are prevalent in pharmaceuticals.

Indole Synthesis: A common method for indole synthesis is the Fischer indole synthesis. This reaction involves the treatment of a ketone or aldehyde with a phenylhydrazine (B124118) derivative in the presence of an acid catalyst. A β-keto ester can be a precursor to the required ketone. For example, a multistep continuous flow process has been developed for the synthesis of 2-(1H-indol-3-yl)thiazoles, where a β-ketothiazole intermediate undergoes a Fischer indole synthesis with phenylhydrazine hydrochloride. nih.gov While this example doesn't directly use this compound, the principle of using a β-keto ester derived intermediate for indole formation is demonstrated.

Pyrrolidine Synthesis: The synthesis of pyrrolidine scaffolds can be achieved through various routes starting from β-keto esters. A formal [3+2] annulation reaction between a β-keto ester and an α-halohydroxamate can lead to the formation of a 2-pyrrolin-5-one scaffold, which is a precursor to pyrrolidines. rsc.org Additionally, the alkylation of N-protected proline derivatives can lead to intermediates that are further elaborated into complex pyrrolidine-containing structures, as seen in the synthesis of the drug Daclatasvir. nih.gov

The following table outlines synthetic pathways to these heterocyclic scaffolds.

| Target Scaffold | Precursor Type | Key Reaction | Reagents/Catalysts | Reference |

| 2-(1H-indol-3-yl)thiazole | β-Ketothiazole | Fischer Indole Synthesis | Phenylhydrazine hydrochloride | nih.gov |

| 2-Pyrrolin-5-one | β-Keto ester | [3+2] Annulation/Elimination | α-Halohydroxamate | rsc.org |

| Substituted Pyrrolidine | N-Protected proline derivative | Alkylation | 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone) | nih.gov |

Advanced Reactivity and Mechanistic Studies of Tert Butyl 4,4 Dimethyl 3 Oxopentanoate

Enolization and Tautomeric Equilibria

The presence of alpha-hydrogens adjacent to the carbonyl group allows tert-butyl 4,4-dimethyl-3-oxopentanoate to exist in a dynamic equilibrium between its keto and enol forms. libretexts.org This phenomenon, known as keto-enol tautomerism, is fundamental to its reactivity, as the enol form and its corresponding enolate are the key nucleophilic species in many of its characteristic reactions. masterorganicchemistry.com

Factors Influencing Keto-Enol Tautomerism in Beta-Keto Esters

The position of the keto-enol equilibrium is governed by several factors, which are broadly applicable to beta-keto esters, including this compound. fiveable.me For simple carbonyl compounds, the equilibrium generally favors the more stable keto form. libretexts.org However, specific structural and environmental factors can significantly shift this balance.

Substitution: The degree of substitution on the double bond of the enol form can influence its stability. More substituted alkenes are generally more stable, which can favor the enol tautomer. youtube.com

Conjugation: Extended conjugation in the enol form can lead to significant stabilization. For instance, in systems where the enol double bond is conjugated with an aromatic ring, the enol form can be the predominant species. fiveable.me

Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl group of the enol and the carbonyl oxygen of the ester can stabilize the enol form, creating a pseudo-six-membered ring. This is a significant stabilizing factor in many beta-dicarbonyl compounds. masterorganicchemistry.com

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Protic solvents can stabilize the keto form through hydrogen bonding. fiveable.me In some cases, the enol content is higher in non-polar solvents where intramolecular hydrogen bonding is more favorable.

Aromaticity: If the enol form is part of an aromatic system, such as in the case of phenol, the enol form is overwhelmingly favored due to the large stabilization energy of the aromatic ring. libretexts.org

The interplay of these factors determines the relative concentrations of the keto and enol tautomers at equilibrium.

Mechanistic Investigations of Enolate Formation

The formation of the enolate of this compound is a critical step that precedes many of its nucleophilic reactions. This process can be catalyzed by either acid or base.

Base-Catalyzed Enolate Formation: Under basic conditions, a base removes an alpha-hydrogen to form a resonance-stabilized enolate anion. libretexts.org The negative charge is delocalized between the alpha-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com The steric hindrance from the tert-butyl group adjacent to the carbonyl can influence the rate of deprotonation, potentially requiring stronger bases like lithium diisopropylamide (LDA) for efficient enolate formation.

Acid-Catalyzed Enolate Formation: In the presence of an acid catalyst, the carbonyl oxygen is first protonated. This increases the acidity of the alpha-hydrogens, allowing a weak base (such as the solvent) to remove an alpha-hydrogen and form the enol. youtube.com The rate-limiting step in acid-catalyzed enolization is typically the deprotonation of the alpha-carbon. masterorganicchemistry.com

Nucleophilic Transformations of the Enolate

The enolate of this compound is a potent nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions.

Alkylation and Arylation Reactions

The enolate can be alkylated at the alpha-position by reaction with alkyl halides through an SN2 mechanism. masterorganicchemistry.com The bulky tert-butyl group on the acyl side can direct alkylation to the less hindered alpha-position of the ester. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid side reactions. Strong, non-nucleophilic bases like LDA are often employed to ensure complete enolate formation before the addition of the electrophile. ehu.es

While alkylation of beta-keto ester enolates is a well-established transformation, arylation reactions are generally more challenging and often require specific catalysts, such as transition metal complexes, to proceed efficiently.

Table 1: Alkylation of this compound Enolate

| Alkylating Agent | Base | Product (General Structure) |

| Methyl Iodide | LDA | tert-Butyl 2,4,4-trimethyl-3-oxopentanoate |

| Benzyl Bromide | NaH | tert-Butyl 2-benzyl-4,4-dimethyl-3-oxopentanoate |

| Allyl Bromide | KHMDS | tert-Butyl 2-allyl-4,4-dimethyl-3-oxopentanoate |

Note: This table represents generalized outcomes, and specific yields and reaction conditions would need to be optimized.

Michael Addition Reactions

The enolate of this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction leads to the formation of a 1,5-dicarbonyl compound. The reaction is thermodynamically favorable due to the formation of a strong carbon-carbon sigma bond.

The general mechanism involves the nucleophilic attack of the enolate on the β-carbon of the Michael acceptor, followed by protonation of the resulting enolate.

Aldol (B89426) and Related Condensations

The enolate of this compound can participate in aldol-type condensation reactions with aldehydes and ketones. This reaction involves the nucleophilic addition of the enolate to the carbonyl carbon of the electrophile, forming a β-hydroxy keto ester. Subsequent dehydration can lead to the formation of an α,β-unsaturated product.

The steric bulk of the tert-butyl groups on the enolate can play a significant role in the stereochemical outcome of the aldol reaction, potentially leading to diastereoselective product formation. The choice of reaction conditions, including the base and solvent, is critical for controlling the reaction pathway and selectivity.

Cyclization Reactions Leading to Heterocyclic Systems

This compound serves as a valuable precursor in the synthesis of various heterocyclic systems. Its dicarbonyl functionality allows it to participate in condensation reactions with suitable dinucleophiles to form cyclic structures. Notable examples include the Paal-Knorr synthesis and the Hantzsch pyridine (B92270) synthesis. wikipedia.orgorganic-chemistry.orgyoutube.comwikipedia.org

In the Paal-Knorr synthesis , 1,4-dicarbonyl compounds react with primary amines or ammonia (B1221849) to yield pyrroles. wikipedia.orgorganic-chemistry.org While this compound is a β-keto ester and not a 1,4-diketone, derivatives or related structures can be employed in similar cyclization strategies. wikipedia.orgorganic-chemistry.org The general mechanism involves the formation of an enamine intermediate, followed by cyclization and dehydration to form the aromatic pyrrole (B145914) ring. organic-chemistry.org The reaction can be performed under neutral or weakly acidic conditions, with weak acids like acetic acid often used to accelerate the reaction. organic-chemistry.org

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org This reaction leads to the formation of dihydropyridines, which can then be oxidized to the corresponding pyridines. wikipedia.org The driving force for the final oxidation step is the formation of the stable aromatic pyridine ring. wikipedia.org this compound can function as the β-keto ester component in this synthesis. The classical Hantzsch synthesis often suffers from harsh reaction conditions and long reaction times, leading to the development of more efficient methods, including the use of microwave irradiation and various catalysts to improve yields and reaction conditions. wikipedia.orgorganic-chemistry.org For instance, some syntheses are now conducted in aqueous micelles or under solvent-free conditions at room temperature. organic-chemistry.org

Table 1: Cyclization Reactions Involving β-Keto Esters

| Reaction Name | Reactants | Product | Key Features |

|---|---|---|---|

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound, primary amine/ammonia | Pyrrole | Forms a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgrsc.org |

| Hantzsch Pyridine Synthesis | Aldehyde, 2 eq. β-keto ester, nitrogen donor | Dihydropyridine (oxidized to Pyridine) | A multi-component reaction forming a six-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org |

Electrophilic and Radical Reactions

Halogenation and Functionalization at the Alpha Position

The alpha position of this compound, being flanked by two carbonyl groups, is activated and can undergo various electrophilic substitution reactions, most notably halogenation. aklectures.comlibretexts.org This reactivity stems from the ability to form a stable enol or enolate intermediate. libretexts.orglibretexts.org

In the presence of an acid catalyst, the keto-enol tautomerism is accelerated, leading to the formation of an enol. libretexts.org This enol, with its electron-rich double bond, acts as a nucleophile and readily attacks electrophilic halogens such as bromine (Br₂), chlorine (Cl₂), or iodine (I₂). The subsequent loss of a proton from the protonated carbonyl oxygen regenerates the carbonyl group and yields the α-halogenated product. libretexts.org The rate of this acid-catalyzed halogenation is typically independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org

Under basic conditions, the deprotonation of the α-carbon leads to the formation of an enolate ion. This enolate is also a potent nucleophile that reacts with halogens. libretexts.org However, base-promoted halogenation is often less controlled than the acid-catalyzed version. The introduction of an electron-withdrawing halogen atom at the alpha position increases the acidity of the remaining α-hydrogens, making subsequent halogenations more favorable. This can lead to polyhalogenated products. libretexts.org

The resulting α-halo-β-keto esters are versatile synthetic intermediates. For example, α-bromo ketones can be used to generate α,β-unsaturated ketones through dehydrobromination. libretexts.org

Formation and Reactivity of Alpha-Oxoketenes via Decarboxylation

This compound, like other β-keto esters, can be a precursor to highly reactive α-oxoketenes. sigmaaldrich.com The generation of these intermediates often involves the thermal or photochemical decarboxylation of a suitable precursor derived from the β-keto ester. nih.gov For instance, the related compound methyl 4,4-dimethyl-3-oxopentanoate has been used to prepare carbomethoxypivaloylketene, an α-oxoketene. sigmaaldrich.com

One common method to generate α-oxoketenes involves the thermolysis of Meldrum's acid adducts. nih.gov These adducts can be prepared from the corresponding β-keto ester. Mechanistic studies, including kinetic analysis via online IR monitoring, have provided strong evidence for the formation of α-oxoketene species in the synthesis of β-keto amides from acyl Meldrum's acids. nih.gov

Alpha-oxoketenes are highly electrophilic and participate in a variety of reactions. They can react with nucleophiles such as alcohols and amines to form β-keto esters and β-keto amides, respectively. nih.gov They are also known to undergo cycloaddition reactions. The high reactivity of α-oxoketenes makes them valuable, albeit transient, intermediates in organic synthesis.

Reduction and Oxidation Reactions

Chemoselective Reduction of Carbonyl Groups

The chemoselective reduction of the ketone carbonyl group in this compound, in the presence of the ester functionality, is a synthetically useful transformation. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose. masterorganicchemistry.com

Generally, sodium borohydride is a mild reducing agent that readily reduces aldehydes and ketones to the corresponding alcohols but does not typically reduce esters under standard conditions (room temperature or below in alcoholic solvents). masterorganicchemistry.comharvard.eduresearchgate.net This difference in reactivity allows for the selective reduction of the keto group in β-keto esters. The reduction of the ketone proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.com A subsequent workup with a protic source, often the solvent itself (like methanol (B129727) or ethanol), provides the hydroxyl group. masterorganicchemistry.comthieme-connect.com

It has been observed that in some cases, particularly with an excess of sodium borohydride and in alcoholic solvents, transesterification can occur as a side reaction or even as a subsequent step after reduction. thieme-connect.com Kinetic studies have shown that the reduction of the keto group generally precedes transesterification. thieme-connect.com The choice of solvent and reaction conditions can be optimized to favor the desired reduction product. For more powerful reductions that would affect both the ketone and the ester, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would be required. harvard.edu

Table 2: Reduction of Carbonyl Compounds with NaBH₄

| Substrate | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Aldehyde | NaBH₄ | Methanol or Ethanol, 0-25 °C | Primary Alcohol masterorganicchemistry.comharvard.edu |

| Ketone | NaBH₄ | Methanol or Ethanol, 0-25 °C | Secondary Alcohol masterorganicchemistry.comharvard.edu |

| β-Keto Ester (Keto group) | NaBH₄ | Methanol or Ethanol, room temp. | β-Hydroxy Ester thieme-connect.com |

| Ester | NaBH₄ | Standard conditions | No reaction masterorganicchemistry.comresearchgate.net |

Oxidative Transformations for Derivatization

This compound can undergo oxidative transformations to yield various derivatives. A notable reaction is the oxidative cleavage of the Cα-Cβ bond to furnish α-keto esters. organic-chemistry.org

One reported method for this transformation involves the use of Oxone (potassium peroxymonosulfate) in the presence of aluminum trichloride (B1173362) (AlCl₃) in an aqueous medium. organic-chemistry.org This system was initially reported to be a versatile and efficient method for the direct synthesis of α-keto esters from various β-keto esters. organic-chemistry.org The proposed mechanism involved the formation of an α-hydroxy dicarbonyl intermediate, which was then oxidized to a tricarbonyl species, followed by rearrangement to the final α-keto ester product. organic-chemistry.org However, it is important to note that the authors later retracted this specific study due to issues with reproducibility, suggesting that the original results may have been influenced by impurities in the aluminum trichloride. organic-chemistry.org

Despite the retraction of this specific protocol, the oxidative cleavage of β-dicarbonyl compounds remains an area of interest for the synthesis of valuable α-dicarbonyl compounds. organic-chemistry.orgmdpi.com Other oxidizing agents and reaction conditions can be explored for the derivatization of this compound and related β-keto esters. For example, ozonolysis is a classic method for cleaving carbon-carbon double bonds, and reagents like 4-t-butyl iodylbenzene have been shown to act as ozone equivalents in certain oxidative transformations. psu.edu

Transition Metal-Catalyzed Transformations

The reactivity of this compound is significantly enhanced through the use of transition metal catalysts, which facilitate a variety of carbon-carbon bond-forming reactions. These transformations are pivotal in synthetic organic chemistry for the construction of complex molecular architectures.

Palladium-Catalyzed Reactions of Allylic Beta-Keto Esters

Palladium-catalyzed reactions, particularly the Tsuji-Trost reaction, represent a powerful method for the allylic alkylation of soft nucleophiles like β-keto esters. wikipedia.org This reaction involves the reaction of a substrate containing a leaving group in an allylic position with a nucleophile in the presence of a palladium catalyst. wikipedia.org The catalytic cycle begins with the coordination of a zerovalent palladium species to the double bond of the allylic substrate, forming an η² π-allyl complex. wikipedia.orgorganic-chemistry.org This is followed by oxidative addition, where the leaving group is expelled, resulting in the formation of a cationic η³ π-allyl-palladium(II) complex. wikipedia.orgorganic-chemistry.org

The resulting electrophilic π-allyl complex is then susceptible to attack by a nucleophile, such as the enolate of this compound. For soft nucleophiles (derived from acids with pKa < 25), the attack typically occurs directly on the allyl group. organic-chemistry.org This step regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. wikipedia.org The introduction of phosphine (B1218219) ligands by Trost in 1973 significantly improved the reactivity and scope of this reaction. wikipedia.org These ligands can modulate the steric and electronic properties of the palladium catalyst, influencing the reaction's efficiency and selectivity. wikipedia.org

The scope of the Tsuji-Trost reaction is broad, accommodating a wide range of allylic substrates with various leaving groups, including acetates, carbonates, halides, and epoxides. mdpi.com It also tolerates a diverse array of nucleophiles, with β-dicarbonyl compounds like this compound being common substrates. mdpi.com

Chiral Catalysis for Enantioselective Reactions

A significant advancement in palladium-catalyzed allylic alkylation is the development of asymmetric versions, which allow for the synthesis of chiral molecules with high enantioselectivity. wikipedia.org This is achieved through the use of chiral ligands that coordinate to the palladium catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction. wikipedia.org The enantioselective variant of the Tsuji-Trost reaction is often referred to as the Trost Asymmetric Allylic Alkylation (AAA). wikipedia.org

The enantioselectivity of the reaction is dependent on both the steric and electronic properties of the η³-allylpalladium complex formed with the chiral ligand. researchgate.net The chiral ligand creates diastereomeric transition states during the nucleophilic attack, leading to the preferential formation of one enantiomer of the product. semanticscholar.org A variety of chiral ligands have been developed for this purpose, including those based on phosphines, nitrogen, and sulfur donors. researchgate.netsemanticscholar.org

For instance, new chiral phosphinooxathiolane ligands have been synthesized and utilized in palladium-catalyzed asymmetric allylic alkylations. semanticscholar.org In a study using dimethyl malonate, a related soft carbon nucleophile, with a chiral phosphinooxathiolane ligand, good enantioselectivity was achieved. semanticscholar.org The reaction conditions, including temperature and catalyst loading, were optimized to maximize the enantiomeric excess (ee) of the product. semanticscholar.org

Below is a table summarizing the results of a palladium-catalyzed asymmetric allylation using a chiral phosphinooxathiolane ligand. While this specific data is for dimethyl malonate, it provides a relevant example of the enantioselectivities that can be achieved in such reactions with related β-dicarbonyl compounds.

Table 1: Palladium-Catalyzed Asymmetric Allylation with a Chiral Phosphinooxathiolane Ligand

| Entry | Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 3 | rt | 40 | 79 | 74 |

| 2 | 3 | 0 | 40 | 78 | 78 |

| 3 | 3 | -30 | 90 | 68 | 84 |

| 4 | 3 | -30 | 40 | 74 | 85 |

| 5 | 6 | rt | 40 | 70 | 65 |

| 6 | 6 | 0 | 40 | 65 | 70 |

| 7 | 6 | -30 | 90 | 55 | 75 |

Data from a study on the asymmetric allylation of dimethyl malonate. semanticscholar.org

Applications of Tert Butyl 4,4 Dimethyl 3 Oxopentanoate As a Synthetic Building Block

Role in Complex Molecule Synthesis

This keto-ester is a versatile precursor for constructing larger, more intricate molecules. Its tert-butyl ester group often serves as a protecting group that can be removed under specific acidic conditions, a feature heavily utilized in multi-step syntheses.

Precursors for Natural Product Synthesis (e.g., Polyketides, Terpenes)

While the pivaloylacetate moiety is a classic example of a β-ketoester used in carbon-carbon bond-forming reactions fundamental to the synthesis of natural products like polyketides and terpenes, the specific use of tert-Butyl 4,4-dimethyl-3-oxopentanoate in these areas is not extensively documented in prominent literature. Its structural analog, Methyl 4,4-dimethyl-3-oxopentanoate, is noted for its use in preparing other complex heterocyclic systems. sigmaaldrich.com The tert-butyl variant's application is more specifically channeled towards pharmaceutical synthesis.

Construction of Diverse Molecular Scaffolds for Chemical Biology

The primary documented role of this compound in the construction of molecular scaffolds is in the synthesis of precursors for pharmacologically active molecules. Its ability to participate in condensation reactions allows for the formation of highly substituted heterocyclic and carbocyclic cores that are central to the function of many drugs. Its use in creating broad, diverse libraries for general chemical biology screening is less specified, with its application being more targeted towards the development of specific therapeutic agents.

Utilization in Pharmaceutical and Agrochemical Synthesis

The most significant applications of this compound are found within the pharmaceutical industry, where it serves as a crucial intermediate for several high-value active pharmaceutical ingredients (APIs).

Intermediates for Active Pharmaceutical Ingredients (APIs) (e.g., Alectinib, Atorvastatin Prodrugs)

The compound is a key starting material or intermediate in the synthesis of complex APIs.

Alectinib: In the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Alectinib, derivatives of this compound are critical intermediates. oup.com For instance, a patented process describes the reaction of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid with mono-tert-butyl malonate to produce tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate. google.com This intermediate is then further elaborated through several steps, including reaction with 4-fluoro-3-nitrobenzonitrile (B23716) and subsequent reduction and cyclization, to form the core indole (B1671886) structure of Alectinib. oup.comgoogle.com The tert-butyl ester is a key functional handle throughout this complex sequence.

Atorvastatin Prodrugs: Tert-butyl esters are integral to the synthesis of Atorvastatin prodrugs. researchgate.netnih.gov In the total synthesis of Atropostatin, an atropisomeric lactone prodrug of Atorvastatin, a final key step involves the deprotection of a tert-butyl ester to facilitate lactonization. mdpi.com The lactone form can act as a prodrug, being absorbed in the gastrointestinal tract and then converted to the active drug in the liver. mdpi.com Furthermore, processes for preparing Atorvastatin intermediates describe the formation of a diol ester from an acetonide-protected tert-butyl ester, which is then saponified to advance the synthesis. google.com

| Active Pharmaceutical Ingredient (API) | Role of this compound or Derivative |

| Alectinib | A derivative, tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, serves as a key building block for the drug's core indole scaffold. oup.comgoogle.com |

| Atorvastatin Prodrugs | The tert-butyl ester functionality is used as a protecting group and is part of key intermediates in the synthesis of lactone prodrugs. mdpi.comgoogle.com |

Synthesis of Uridine (B1682114) and Pyrimidine (B1678525) Derivatives

The modification of nucleosides like uridine is a common strategy for developing antiviral and anticancer agents. nih.gov While various acyl groups are used for this purpose, the direct application of this compound in uridine or pyrimidine synthesis is not explicitly detailed in the researched literature. However, related structural motifs are used. For example, in one study, uridine was modified with 4-t-butylbenzoyl chloride to introduce a tert-butyl group, demonstrating that such sterically hindered groups are of interest for creating biologically active nucleoside derivatives. nih.gov

Precursors for Agrochemical Development

Based on available scientific literature and patent databases, there are no well-documented instances of this compound being used as a key precursor in the development of modern agrochemicals such as herbicides, fungicides, or insecticides. Its application appears to be highly concentrated in the pharmaceutical sector.

Contributions to Heterocyclic Chemistry

The unique structural features of this compound, namely the reactive β-dicarbonyl system flanked by two bulky tertiary butyl groups, make it a valuable precursor in the synthesis of various heterocyclic compounds. The pivaloyl group provides steric hindrance that can influence regioselectivity in cyclization reactions, while the tert-butyl ester can be cleaved under specific conditions, offering a handle for further molecular modifications.

Formation of Dioxepines and Dioxocin Derivatives

While direct studies specifying the use of this compound are not prevalent, the closely related analogue, methyl 4,4-dimethyl-3-oxopentanoate, serves as a key substrate in the synthesis of novel dibenzo[d,f] uio.nogoogle.comdioxepines and 12H-dibenzo[d,g] uio.nogoogle.comdioxocin derivatives. sigmaaldrich.com This reaction highlights the utility of the pivaloylacetyl moiety in constructing seven- and eight-membered heterocyclic rings.

The synthesis is typically achieved through an Indium(III) chloride-catalyzed reaction between a catechol or its derivatives and a β-dicarbonyl compound like methyl 4,4-dimethyl-3-oxopentanoate. sigmaaldrich.com The reaction proceeds via a domino sequence of oxa-Michael addition followed by cyclodehydration. The choice of the β-dicarbonyl reactant is crucial for the success of the synthesis. The reactivity of the pivaloylacetyl group is central to this transformation, suggesting that the tert-butyl ester variant would behave similarly under these catalytic conditions to yield the corresponding heterocyclic structures.

Table 1: Representative Synthesis of Dioxepine Derivatives using a Pivaloylacetate Precursor

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Catechol | Methyl 4,4-dimethyl-3-oxopentanoate | InCl₃ | Dibenzo[d,f] uio.nogoogle.comdioxepine | sigmaaldrich.com |

Synthesis of Coumarins and Pyrrolinones

Coumarins and their derivatives are an important class of heterocycles, and their synthesis often involves the condensation of phenols with β-keto esters in what is known as the Pechmann condensation. This compound can serve as the β-keto ester component in such reactions. For instance, the synthesis of 6-tert-butyl-4-methylcoumarin (B100050) has been achieved from tert-butylphenols and diketene (B1670635) via the formation of an intermediate aryl acetoacetate (B1235776), demonstrating a pathway involving related structural motifs. researchgate.net More direct condensations using the pre-formed this compound with various phenols under acidic catalysis would provide access to a range of substituted coumarins.

In the realm of pyrrolinone synthesis, β-keto esters are valuable starting materials. While specific examples detailing the use of this compound are scarce, general methodologies suggest its applicability. For example, a multi-component reaction involving an amine, an aldehyde, and a β-keto ester can lead to the formation of polysubstituted pyrrolinones. Furthermore, syntheses of related pyrrolidine-2,5-diones have been accomplished through the reaction of tert-butyl isocyanide and isopropylidene Meldrum's acid, showcasing the utility of the tert-butyl group in constructing nitrogen-containing heterocycles. researchgate.net

Preparation of Oxazolidinones

The preparation of oxazolidinones, a class of heterocycles with significant applications, can potentially begin from β-keto esters like this compound, although this typically requires a multi-step synthetic sequence. A plausible route would involve the initial reduction of the ketone functionality to a secondary alcohol. This resulting β-hydroxy ester can then undergo further transformations, such as conversion of the hydroxyl group to an azide, followed by reduction and cyclization with a carbonyl source to form the oxazolidinone ring. The tert-butyl ester group can be retained throughout the initial steps and hydrolyzed at a later stage if the free carboxylic acid is required for the final cyclization or subsequent derivatization.

Applications in Materials Science

The volatility and thermal stability conferred by the tert-butyl groups make this compound and its derivatives excellent candidates for applications in materials science, particularly as ligands for metal precursors used in thin film deposition.

Ligands for Metal Precursors in Film Deposition

In techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD), the precursor's physical properties are critical. mcmaster.ca Precursors must be volatile enough to be transported into the reaction chamber in the gas phase but stable enough to not decompose prematurely. google.com The deprotonated form of this compound acts as a β-ketoesterate ligand, which can chelate to a metal center.

The bulky tert-butyl groups on both the pivaloyl and ester ends of the ligand serve two main purposes:

Enhancing Volatility: The steric bulk of the tert-butyl groups can effectively shield the polar metal center, reducing intermolecular interactions and increasing the vapor pressure of the resulting metal-organic complex. uio.no

Improving Thermal Stability: The absence of β-hydrogens on the pivaloyl group's α-carbon and on the tert-butyl ester prevents common decomposition pathways like β-hydride elimination, leading to a more stable precursor with a well-defined deposition window.

These characteristics make such ligands suitable for creating precursors for a wide range of metals, including cobalt, hafnium, and various alkali metals, for use in ALD processes. uio.nomcmaster.caresearchgate.net

Table 2: Properties of Ligands for Metal Precursors in Deposition Techniques

| Ligand Type | Key Structural Feature | Advantage in ALD/MOCVD | Example Application | Reference |

|---|---|---|---|---|

| β-Ketoesterate | Bulky terminal groups (e.g., tert-butyl) | Increased volatility and thermal stability | Precursors for metal oxide and pure metal films | uio.nogoogle.com |

| Amidinate | N,N'-dialkyl substituents | Good thermal stability and reactivity | Cobalt and other transition metal films | researchgate.net |

Precursors for Advanced Functional Materials

The metal-organic complexes formed with ligands derived from this compound are direct precursors for depositing advanced functional materials. ALD allows for the layer-by-layer growth of thin films with atomic-level precision, enabling the fabrication of highly uniform and conformal coatings even on complex, high-aspect-ratio structures. mcmaster.ca

Using these volatile and stable precursors, a variety of materials can be synthesized:

Metal Oxide Films: By co-dosing the metal precursor with an oxidant like water, ozone, or oxygen plasma, high-purity metal oxide films such as Hafnium Oxide (HfO₂) or Tantalum Nitride (TaN) can be deposited. google.commcmaster.ca These materials are critical in the microelectronics industry for applications like high-k dielectrics in transistors.

Pure Metal Films: In some ALD processes, a reducing co-reagent such as hydrogen gas, formic acid, or alkylamines is used to deposit pure, conductive metal films. researchgate.netresearchgate.net Cobalt films, for example, are used as interconnects and liners in integrated circuits.

The clean decomposition of precursors containing pivaloylacetate-type ligands is advantageous, as it can lead to films with very low levels of carbon contamination, which is crucial for achieving the desired electrical and material properties. uio.no

Spectroscopic Characterization and Computational Studies of Tert Butyl 4,4 Dimethyl 3 Oxopentanoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including β-keto esters like tert-butyl 4,4-dimethyl-3-oxopentanoate. Advanced NMR techniques, particularly multi-dimensional experiments, are indispensable for unambiguously assigning complex structures and stereoisomers that arise during chemical reactions.

Elucidation of Complex Reaction Products and Stereoisomers

In the synthesis and subsequent reactions of this compound derivatives, a variety of products, including stereoisomers, can be formed. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in identifying the connectivity between protons and carbons, respectively. mdpi.com For instance, in the analysis of complex reaction mixtures, ¹H NMR assignments can be confirmed with the aid of 2D COSY-45 and HC COSY experiments. researchgate.net

The determination of stereochemistry is often achieved through Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons, providing crucial information about their spatial proximity and thus the stereochemical arrangement of the molecule. researchgate.net For example, a series of NOESY and NOE difference experiments can be used to determine the relative configuration of stereoisomers, such as identifying cis-trans-trans or cis-cis-cis configurations in cyclic derivatives. researchgate.net The intense singlet signal produced by the tert-butyl group in ¹H NMR spectra can be a useful probe for identifying the presence of the ligand and its interaction with other molecules. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for β-Keto Esters This table presents typical chemical shift ranges for the core structure of β-keto esters, based on related compounds. Actual values for this compound may vary.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | 1.46–1.50 | --- |

| Methylene (B1212753) (CH₂) | 3.37–3.55 | --- |

| Keto Carbonyl (C=O) | --- | ~200 |

| Ester Carbonyl (C=O) | --- | ~170 |

Data compiled from studies on similar β-keto ester structures. nih.gov

Conformational Analysis using Multi-Dimensional NMR

The flexibility of the acyclic chain in this compound and its derivatives allows for the existence of multiple conformations in solution. Multi-dimensional NMR techniques are powerful tools for investigating these conformational preferences. NOESY experiments, by measuring the distances between protons, can help to establish the predominant conformation of a molecule in solution. mdpi.com

For instance, low-temperature ¹³C NMR spectroscopy has been successfully employed to study the conformational equilibrium of molecules like cis-1,4-di-tert-butylcyclohexane, revealing the presence of both chair and twist-boat conformations. nih.govresearchgate.net The assignment of specific NMR signals to different conformers is aided by computational calculations of chemical shifts. nih.govresearchgate.net While direct conformational studies on this compound are not extensively documented in the provided results, the principles from studies on analogous molecules with tert-butyl groups are directly applicable. The analysis of NOESY spectra at various mixing times allows for a quantitative or semi-quantitative determination of internuclear distances, which can then be used to build a 3D model of the molecule's preferred conformation. mdpi.com

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and the identification of unknown compounds. In the context of this compound, MS is crucial for monitoring reaction progress and confirming the identity of synthesized products.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net This capability is essential for distinguishing between compounds with the same nominal mass but different chemical formulas. For β-keto esters and their reaction products, LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) allows for the separation of complex mixtures followed by precise mass determination, facilitating the identification of intermediates and final products. researchgate.net The use of HRMS has become increasingly prevalent in various fields of chemistry for the unambiguous identification of compounds. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides valuable structural information by revealing the fragmentation pathways of a molecule. The fragmentation patterns of ketamine analogues, which are aromatic cyclohexanone (B45756) derivatives, have been systematically studied using MS/MS. nih.gov These studies show characteristic fragmentation pathways, such as the α-cleavage of the C1-C2 carbon bond in the cyclohexanone moiety. nih.gov Although specific MS/MS studies on this compound were not found, the fragmentation of similar molecules provides a basis for predicting its behavior. For instance, the fragmentation of tert-butyldimethylsilyl (TBDMS) derivatives often involves the loss of a tert-butyl radical. researchgate.net The fragmentation of other derivatives can be influenced by the nature of the substituents, with different functional groups directing the fragmentation process. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Values for 4,4-dimethyl-3-oxopentanoate Adducts This data is for the parent acid, 4,4-dimethyl-3-oxopentanoic acid, and provides an estimation of the expected values for its tert-butyl ester derivative.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 145.08592 | 129.4 |

| [M+Na]⁺ | 167.06786 | 136.5 |

| [M-H]⁻ | 143.07136 | 128.7 |

| [M+NH₄]⁺ | 162.11246 | 150.4 |

| [M+K]⁺ | 183.04180 | 136.7 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Absolute Configuration and Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of this compound that can be crystallized, this technique offers an unambiguous structural elucidation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the structural characterization of molecules by identifying their functional groups. For this compound, these methods are crucial for confirming the presence and chemical environment of its key structural motifs, particularly the dual carbonyl groups of the β-keto ester functionality.

IR and Raman are complementary techniques. acs.org IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Generally, vibrations that cause a significant change in the dipole moment are strong in the IR spectrum, whereas vibrations that lead to a large change in polarizability are strong in the Raman spectrum. researchgate.net For carbonyl (C=O) groups, the stretching vibration is typically very intense in the IR spectrum but may be weak or absent in the Raman spectrum of similar molecules. acs.org

The IR spectrum of a typical β-keto ester like this compound is distinguished by two prominent C=O stretching bands. The ester carbonyl generally absorbs at a higher frequency (around 1735-1745 cm⁻¹) compared to the ketone carbonyl (around 1715-1725 cm⁻¹). libretexts.org This difference arises from the electronic effects of the adjacent oxygen atom in the ester group. The spectrum also displays characteristic C-O stretching bands for the ester group in the 1300-1000 cm⁻¹ region. libretexts.org The tert-butyl group contributes strong C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations around 1365-1390 cm⁻¹.

In a study of a complex derivative, tert-butyl 4-([1,1ʹ-biphenyl]-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, IR spectroscopy identified the ester C=O stretch at 1671 cm⁻¹ and the ketone C=O stretch at 1597 cm⁻¹, along with aliphatic C-H stretching at 2966 cm⁻¹. researchgate.net While this molecule is more complex, the data illustrates the distinct signals for the two carbonyl groups.

The table below summarizes the expected vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O Stretch | Ester | 1735 - 1750 | Strong | Weak |

| C=O Stretch | Ketone | 1715 - 1730 | Strong | Weak |

| C-H Stretch | -CH₃, -C(CH₃)₃ | 2850 - 3000 | Medium-Strong | Strong |

| C-H Bend | -CH₃, -C(CH₃)₃ | 1365 - 1470 | Medium | Medium |

| C-O Stretch | Ester | 1000 - 1300 | Strong | Weak |

| C-C Stretch | Skeleton | 800 - 1200 | Weak | Medium-Strong |

This table is generated based on typical values for the functional groups listed and may vary slightly for the specific compound.

Quantum Chemical and Molecular Modeling Studies

Quantum chemical and molecular modeling studies provide a theoretical framework to understand and predict the chemical and physical properties of molecules like this compound at an atomic level. These computational approaches are indispensable for investigating reaction mechanisms, enzyme interactions, and spectroscopic properties.

Density Functional Theory (DFT) for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the reactivity of molecules and to map out the potential energy surfaces of chemical reactions, including the identification of transition states and the calculation of activation energies.

For β-keto esters, DFT studies can elucidate their dual electrophilic and nucleophilic nature. researchgate.net The reactivity of the two carbonyl carbons can be analyzed to predict the site of nucleophilic attack. mdpi.com For instance, in transesterification reactions, β-keto esters are believed to proceed through a 6-membered transition state where a catalyst chelates with both carbonyl oxygen atoms. rsc.org DFT calculations can model this transition state, providing insights into the reaction's feasibility and kinetics.

A computational analysis of various β-keto esters using the DFT M062x/6-311+G(d,p) level of theory showed that while the ester's C-carbonyl atom is typically more susceptible to nucleophilic attack, this can be altered by steric hindrance from groups like tert-butyl or by the electronic nature of other substituents. mdpi.com Such studies help in understanding how the bulky tert-butyl group in this compound might influence its reactivity, potentially directing reactions towards the less sterically hindered ketone carbonyl under certain conditions. Furthermore, DFT has been used to investigate the mechanism of cycloaddition reactions, successfully predicting kinetic control by calculating the activation free energies for different reaction pathways. researchgate.net

Molecular Docking and Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly valuable in medicinal chemistry and enzymology for understanding how a substrate or inhibitor fits into the active site of a protein.

β-Keto esters are common substrates in enzyme-catalyzed reactions, which are often used for the production of valuable chiral molecules. nih.govresearchgate.net Molecular docking studies have been instrumental in explaining the high enantioselectivity observed in these reactions. For example, the asymmetric reduction of various β-keto esters by (S)-1-phenylethanol dehydrogenase (PEDH) was investigated using computer docking experiments. nih.gov By analyzing the interaction and binding energies of the theoretical enzyme-substrate (ES) complexes leading to the different stereoisomers, researchers could explain the high enantioselectivity of the enzyme. nih.gov

Similarly, molecular docking and molecular dynamics simulations were performed on a series of β-keto ester analogues to evaluate their potential as inhibitors of quorum-sensing proteins in bacteria. mdpi.com These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the β-keto ester and amino acid residues in the enzyme's active site. For this compound, docking studies could predict its binding mode within various enzymes, such as lipases or reductases, providing a rationale for its reactivity and selectivity as a substrate. google.com

The table below outlines the types of interactions that are typically analyzed in docking studies of β-keto esters with an enzyme active site.

| Interaction Type | Description | Relevant Functional Groups |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Carbonyl oxygens, enzyme residues (e.g., Ser, Thr, His) |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups in an aqueous environment. | tert-Butyl group, dimethyl groups, enzyme residues (e.g., Leu, Val, Phe) |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule and enzyme active site pocket |

| Steric Hindrance | Repulsive forces that arise when atoms are brought too close together. | Bulky tert-butyl group influencing binding orientation |

Prediction and Validation of Spectroscopic Parameters

Quantum chemical methods are not only used for reactivity studies but also for the prediction of spectroscopic parameters, which can then be validated against experimental data. This synergy between theory and experiment provides a more robust characterization of molecular structure.

DFT calculations are frequently employed to compute vibrational frequencies (IR and Raman). nih.gov The process typically involves optimizing the molecule's geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve accuracy, these calculated frequencies are commonly multiplied by an empirical scaling factor. nih.gov

For example, a study on 3,3-dimethyl-1-(trimethylsilyl)cyclopropene used the HF/6-31G* level of theory to compute the force field and predict the vibrational spectra, which were then compared with experimental IR and Raman data. nih.gov In another study, the vibrational spectra of 2-chloroquinoline-3-carboxaldehyde were analyzed using DFT (B3LYP/6–311++G(d,p)), and the calculated frequencies were scaled to match the experimental results, with deviations attributed to the difference between the gaseous state of the calculation and the solid state of the experiment. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Organocatalytic and Biocatalytic Transformations

The field of asymmetric synthesis has been significantly advanced by organocatalysis and biocatalysis, offering green and efficient alternatives to traditional metal-based catalysts. georgiasouthern.edu For β-ketoesters like tert-Butyl 4,4-dimethyl-3-oxopentanoate, these methodologies open pathways to chiral molecules that are valuable building blocks in medicinal chemistry and natural product synthesis. acs.orgnih.gov

Future research should focus on applying known catalytic systems to this specific substrate and developing new ones tailored to its unique steric and electronic properties. β-ketoesters have been extensively used as nucleophiles in a wide array of organocatalytic reactions. nih.govresearchgate.net For instance, cinchona-derived organocatalysts, which have been successfully used for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, could be explored. nih.gov This could lead to novel chiral peroxides derived from this compound. Another promising area is the use of bifunctional squaramide organocatalysts for Michael additions, which have shown high yields and selectivities for various β-ketoesters. acs.org

Biocatalysis offers another powerful avenue. Reductase enzymes from organisms like Saccharomyces cerevisiae (baker's yeast) have been used for the stereoselective reduction of related α-chloro-β-keto esters, demonstrating the potential to produce specific diastereomers with high optical purity. nih.gov Screening a library of dehydrogenases and reductases for the enantioselective reduction of the ketone in this compound could yield valuable chiral β-hydroxy esters. georgiasouthern.edu Furthermore, lipase-catalyzed reactions, such as transesterification, represent a mild and selective method for modifying the ester group, which could be particularly useful given the compound's bulky tert-butyl ester. nih.govrsc.orgresearchgate.net

| Reaction Type | Catalyst Type | Potential Application to this compound | Reference(s) |

| Michael Addition | Chiral Squaramide | Asymmetric addition to nitroolefins to create chiral adducts. | acs.org |

| Asymmetric Peroxidation | Cinchona Alkaloid | Enantioselective synthesis of δ-peroxy-β-keto esters. | nih.gov |

| α-Thiolation | Cinchona Alkaloid | Enantioselective introduction of a difluoromethylketone thio-group. | rsc.org |

| Stereoselective Reduction | Yeast Reductases | Production of specific α-chloro-β-hydroxy ester diastereomers. | nih.gov |

| Transesterification | Lipases (e.g., CALB) | Selective conversion to other esters under mild conditions. | rsc.org |